Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes an aminooxy group and a tert-butyl ester. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 3-(aminooxy)-1-methylpropylamine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce aminooxy groups into molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[3-amino-3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its aminooxy group, which imparts distinct reactivity compared to other carbamic acid derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of enzyme inhibition .
Properties
CAS No. |
167216-18-4 |
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Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-(4-aminooxybutan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-7(5-6-13-10)11-8(12)14-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI Key |
LQGKMFUJQWMZNC-UHFFFAOYSA-N |
SMILES |
CC(CCON)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCON)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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